

# (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol molecular weight and formula

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Compound of Interest

Compound Name: (4,5-Dimethylpyridin-2-yl)methanol

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An In-depth Technical Guide on (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This technical guide provides a comprehensive overview of the chemical and physical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, along with detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## **Physicochemical Properties**

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor in the production of Omeprazole.[1][2] Its molecular characteristics are summarized below.



Property	Value	References
Molecular Formula	C9H13NO2	[2][3][4][5][6]
Molecular Weight	167.21 g/mol	[2][4][5]
CAS Number	86604-78-6	[2][3][4]
Appearance	White to light brown powder or crystal	[5]
Melting Point	56.5-60.5 °C	[4][6]
Synonyms	4-Methoxy-3,5- dimethylpyridine-2-methanol, 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine	[2][3]

## **Experimental Protocols**

Detailed methodologies for the synthesis and analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are crucial for its effective application in research and development.

## **Synthesis Protocol**

A general laboratory procedure for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is outlined below, starting from 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[5]

#### Materials:

- 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (80 g)
- Methanol (300 ml)
- Water (150 ml)
- Potassium iodide (5.4 g)
- Sodium hydroxide (40.4 g)



Dichloromethane

#### Procedure:

- Combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 ml of methanol, and 150 ml of water in a suitable reaction vessel.
- Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.
- Stir the mixture and heat to reflux for 4 hours.
- After the reaction is complete, remove the methanol using a rotary evaporator.
- To the remaining residue, add 300 ml of drinking water.
- Extract the aqueous solution with dichloromethane (150 ml) three times.
- Combine the organic extracts and proceed with further purification steps as needed.

Another synthetic route involves a three-step process starting from 3,5-Dimethyl-4-nitropyridine-1-oxide.[7] This method includes methoxylation, followed by methylation and hydroxylation, and finally chlorination to yield an intermediate that can be converted to the target compound.[7]

## Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[3]

#### **Chromatographic Conditions:**

- Column: Newcrom R1
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.



• Detection: UV or MS, as appropriate.

This method is scalable and can be adapted for preparative separation to isolate impurities.[3] It is also suitable for pharmacokinetic studies.[3]

#### **Workflow and Process Visualization**

To better illustrate the synthesis process, a workflow diagram is provided below using the Graphviz DOT language.

Caption: Synthesis workflow for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

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